

Spectroscopic comparison of 2-Amino-5-bromopyrimidine and its precursors

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Compound of Interest

Compound Name: 2-Amino-5-bromopyrimidine

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A Spectroscopic Comparison of **2-Amino-5-bromopyrimidine** and Its Precursors: Pyrimidine and 2-Aminopyrimidine

This guide provides a detailed spectroscopic comparison of **2-Amino-5-bromopyrimidine** with its precursors, 2-aminopyrimidine and pyrimidine. The objective is to offer researchers, scientists, and drug development professionals a comprehensive reference for the identification and characterization of these compounds through comparative FT-IR, ^1H NMR, and ^{13}C NMR data.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for pyrimidine, 2-aminopyrimidine, and **2-Amino-5-bromopyrimidine**.

****Table 1: FT-IR Spectroscopic Data (cm^{-1}) ****

Functional Group	Pyrimidine	2-Aminopyrimidine	2-Amino-5-bromopyrimidine
N-H Stretch (Amine)	-	3456-3182 (broad)[1] [2]	3400-3200 (broad)
C-H Stretch (Aromatic)	3100-3000	2960.5[2]	~3100
C=N Stretch (Ring)	1600-1550[3]	1600-1650[3]	~1600
C=C Stretch (Ring)	1570-1596[4]	1570-1596[4]	~1580
N-H Bend (Amine)	-	1648.5[2]	~1640
C-N Stretch	-	1216.7[2]	~1200
C-Br Stretch	-	-	700-600

Table 2: ¹H NMR Spectroscopic Data (δ, ppm)

Proton	Pyrimidine (in CDCl ₃)	2-Aminopyrimidine (in D ₂ O)	2-Amino-5-bromopyrimidine (Solvent not specified)
H-2	9.26[5]	-	-
H-4, H-6	8.78[5]	8.3 (d)	8.4 (s, 2H)
H-5	7.36[5]	6.7 (t)	-
-NH ₂	-	-	6.8 (s, 2H)

Note: Chemical shifts can vary depending on the solvent and concentration.

Table 3: ¹³C NMR Spectroscopic Data (δ, ppm)

Carbon	Pyrimidine (in Water)	2-Aminopyrimidine (Solvent not specified)	2-Amino-5-bromopyrimidine (Data not readily available)
C-2	160.01[6]	163.2	-
C-4, C-6	159.75[6]	158.5	-
C-5	125.05[6]	110.1	-

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the compounds by measuring the absorption of infrared radiation.

Methodology:

- **Sample Preparation:** For solid samples, the KBr pellet method is employed. A small amount of the sample (1-2 mg) is ground with anhydrous potassium bromide (100-200 mg) to a fine powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- **Instrumentation:** A Nicolet AVATAR 330 FT-IR spectrometer or a similar instrument is used.[2]
- **Data Acquisition:** The KBr pellet is placed in the sample holder of the spectrometer. The spectrum is recorded in the range of 4000-400 cm^{-1} . A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.
- **Analysis:** The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups of the pyrimidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of the compounds by observing the magnetic properties of the atomic nuclei.

Methodology:

- **Sample Preparation:** Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , D_2O) in an NMR tube.
- **Instrumentation:** A Bruker 300 MHz NMR spectrometer or an instrument with a similar or higher field strength is used.
- **Data Acquisition:**
 - ^1H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
 - ^{13}C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to TMS.
- **Analysis:** The chemical shifts, coupling constants, and integration of the peaks are analyzed to determine the structure of the molecule. For identifying exchangeable protons like those in an amino group, a D_2O exchange experiment can be performed.

UV-Visible Spectroscopy

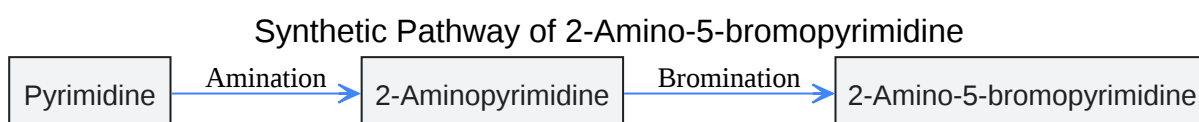
Objective: To obtain information about the electronic transitions within the molecule.

Methodology:

- **Sample Preparation:** A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol, water). The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0.
- **Instrumentation:** A double-beam UV-Vis spectrophotometer is used.
- **Data Acquisition:** The spectrum is recorded over a wavelength range of 200-400 nm. A blank containing only the solvent is used as a reference.
- **Analysis:** The wavelength of maximum absorbance (λ_{max}) is determined from the spectrum.

Structural Relationships and Synthetic Pathway

The following diagram illustrates the synthetic progression from the parent pyrimidine ring to **2-Amino-5-bromopyrimidine**. This pathway highlights the introduction of the amino group and subsequent bromination, which are key transformations that influence the spectroscopic properties of the resulting molecules.



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Caption: Synthetic pathway from pyrimidine to **2-Amino-5-bromopyrimidine**.

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